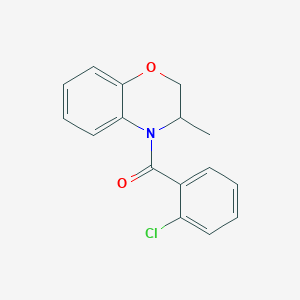

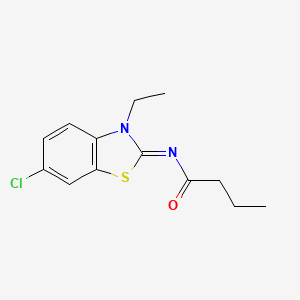

1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

A series of new hyperbranched polymers containing a 2,4,6-tris (thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms have been synthesized via Suzuki coupling . All the polymers exhibit good thermal stability with a high decomposition temperature .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Chemical Reactions Analysis

Thiophene and especially its derivatives occur in petroleum, sometimes in concentrations up to 1–3%. The thiophenic content of oil and coal is removed via the hydrodesulfurization (HDS) process .

Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se), and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .

Scientific Research Applications

Anticancer Properties

- Anticancer Agents : Tetrahydroisoquinoline derivatives, including those related to "1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline", have been studied for their anticancer properties. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have shown potent cytotoxic activities against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

- Antiglioma Activity : Similarly, biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated selective antiglioma activity, showing potential for clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

Neurological Applications

- Neuroprotective Effects : The tetrahydroisoquinoline moiety has been identified in compounds with neuroprotective effects, including potential applications in preventing Parkinsonism (Singh & Shah, 2017).

Antibacterial Activities

- Antibacterial Properties : Derivatives of tetrahydroquinoline, including those with a thiophenyl moiety, have been investigated for their antibacterial activities, demonstrating effectiveness against various bacterial strains (Grassberger, Turnowsky, & Hildebrandt, 1984).

Antidepressant and Procognitive Properties

- Antidepressant and Procognitive Effects : Certain tetrahydroisoquinoline derivatives have shown properties of 5-HT6 receptor antagonists, which can lead to procognitive and antidepressant-like effects (Zajdel et al., 2016).

P2X7 Nucleotide Receptor Antagonism

- Selective Inhibition of P2X7 Receptors : Isoquinolines, including those similar in structure to "this compound", have been found to be potent inhibitors of the P2X7 nucleotide receptor, especially in human cell lines, offering potential applications in treating diseases associated with P2X7 receptor activity (Humphreys et al., 1998).

Miscellaneous Applications

- Synthesis of Novel Compounds : The structural properties of tetrahydroquinolines, including those with thiophenyl groups, have facilitated the synthesis of various novel compounds with diverse potential applications, ranging from chemosensors to drugs for treating osteoporosis (Dyachenko et al., 2015); (Nagata et al., 2014).

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to interact with a variety of biological targets, contributing to their diverse biological effects .

Mode of Action

Thiophene derivatives have been known to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It’s worth noting that thiophene derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar thiophene derivatives could provide some insights .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can emit intense deep-red room-temperature phosphorescence in both solution and aggregated states .

Dosage Effects in Animal Models

It is known that thiophene derivatives can have various effects at different dosages .

Metabolic Pathways

It is known that thiophene derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that thiophene derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiophene derivatives can be directed to specific compartments or organelles .

Properties

IUPAC Name |

1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c15-18(16,13-8-4-10-17-13)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,4-5,7-8,10H,3,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPNPFLXSUMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2824348.png)

![N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2824353.png)

![N-(4-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2824355.png)

![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)

![ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824357.png)

![[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2824360.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)